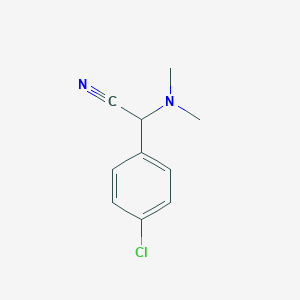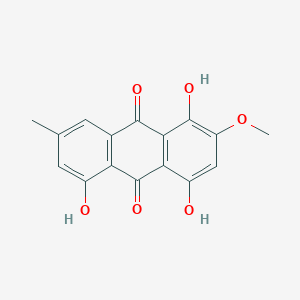
キサントリン
説明
Xanthorin, as a term, does not directly correspond to a specific compound within the provided literature. However, the papers provided discuss various xanthone derivatives and related compounds, which may be relevant to the intended analysis of "Xanthorin." Xanthones are a class of oxygenated heterocycles known for their medicinal properties, with a tricyclic scaffold that can vary in biological activity depending on the substituents' nature and position . Xanthorrhizol, a related compound, is a sesquiterpenoid with noted anti-inflammatory and anti-carcinogenic properties . Xanthan gum, while not a xanthone derivative, is a polysaccharide with various industrial applications .
Synthesis Analysis
The synthesis of xanthone derivatives has been a subject of interest due to their biological activities. Historically, the synthesis has focused on fully aromatized xanthones, with less frequent reports on the more challenging partially saturated derivatives. Recent developments in synthetic methods have allowed for the construction of polysubstituted unsaturated xanthone cores, which may lead to further exploration of these compounds . Xanthan gum is biosynthesized by Xanthomonas campestris and involves the assembly of sugar nucleotide substrates and the decoration of pentasaccharide subunits .
Molecular Structure Analysis
Xanthones typically possess a tricyclic core with various degrees of saturation and substitution, which significantly influences their biological activity. The molecular structure of xanthorrhizol, for example, includes a sesquiterpenoid framework that has been shown to interact with multiple signaling pathways in anti-metastatic activity . The structure of xanthan gum is a high molecular weight polysaccharide with a backbone of D-glucosyl, D-mannosyl, and D-glucuronyl acid residues .
Chemical Reactions Analysis
The chemical reactivity of xanthone derivatives is closely related to their biological functions. Xanthorrhizol has been shown to inhibit the expression of enzymes like ornithine decarboxylase, cyclooxygenase-2, and inducible nitric oxide synthase, which are involved in inflammatory and carcinogenic processes . The interaction between xanthorrhizol and intracellular signaling molecules such as ERK, COX-2, and MMP-9 further illustrates the compound's involvement in complex chemical reactions within biological systems .
Physical and Chemical Properties Analysis
Xanthone derivatives exhibit a broad spectrum of physical and chemical properties due to their diverse structures. These properties are crucial for their biological activities and potential therapeutic applications. Xanthan gum, for instance, is known for its exceptional rheological properties, making it an effective stabilizer in various industries . The physical properties of xanthones, such as solubility and stability, are also important for their pharmacological effects and are influenced by the nature of their substituents .
科学的研究の応用
抗がん研究
キサントリンは、潜在的な抗がん特性を持つ化合物として特定されています。アントラキノンファミリーに属するその構造は、化学療法剤の開発に使用されてきた他の化合物と類似しています。 キサントリンのトリヒドロキシアントラセンジオンコアは、がん細胞のDNA複製プロセスを妨害し、アポトーシスまたはプログラムされた細胞死につながる可能性があります .
抗菌および抗真菌用途
キサントリンの薬理学的特性は、その抗菌および抗真菌活性にまで及びます。研究によると、アントラキノンは、細菌や真菌の細胞壁合成を阻害し、それらの死に至らしめることが示されています。 これは、キサントリンを新しい抗生物質および抗真菌薬の開発のための候補にするものです .
抗酸化の可能性
キサントリンの構造は、それが効果的な抗酸化物質として機能する可能性を示唆しています。 その分子構造に存在するヒドロキシル基は、電子を供与してフリーラジカルを中和することができます。フリーラジカルは、細胞代謝の有害な副産物であり、酸化ストレスを引き起こし、細胞に損傷を与える可能性があります .
抗炎症特性
研究によると、アントラキノンは抗炎症特性を持っていることが示されています。 キサントリンは、プロ炎症性サイトカインの産生を潜在的に阻害し、炎症を軽減し、炎症性疾患の治療に有益である可能性があります .
心臓血管保護
キサントリンのような抗酸化および抗炎症効果を持つ化合物は、心臓血管疾患に対する保護の可能性について研究されています。 血管への酸化損傷を防ぎ、炎症を軽減することにより、キサントリンは心臓の健康に貢献する可能性があります .
皮膚科への応用
その潜在的な抗菌特性を考えると、キサントリンは皮膚感染症の治療に使用できます。 さらに、その抗炎症効果は、湿疹や乾癬などの状態の治療に役立つ可能性があります .
消化器の健康
アントラキノンは、その緩下作用で知られており、キサントリンは便秘の治療薬の開発に使用できます。 それは、消化管の筋肉を刺激したり、腸での水と電解質の吸収を変えたりする可能性があります .
神経保護効果
キサントリンの抗酸化特性は、神経保護にも役立つ可能性があります。 酸化ストレスに対抗することにより、アルツハイマー病やパーキンソン病などの神経変性疾患の予防に役立つ可能性があります .
将来の方向性
作用機序
Xanthorin, also known as 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione, is an anthraquinone agent . The mechanism of action of Xanthorin involves several aspects, including its targets of action, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Mode of Action
As an anthraquinone agent , it may interact with its targets, leading to changes at the molecular and cellular levels.
Result of Action
As an anthraquinone agent , it is likely to exert a range of biological effects.
生化学分析
Biochemical Properties
Xanthorin is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules
Cellular Effects
Xanthorin has been suggested to have effects on various types of cells and cellular processes It may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Xanthorin at different dosages in animal models are not well studied
Metabolic Pathways
Xanthorin is likely involved in certain metabolic pathways It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
特性
IUPAC Name |
1,4,5-trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-3-7-11(8(17)4-6)16(21)12-9(18)5-10(22-2)15(20)13(12)14(7)19/h3-5,17-18,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLRIXZGBQOFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498507 | |
| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17526-15-7 | |
| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17526-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



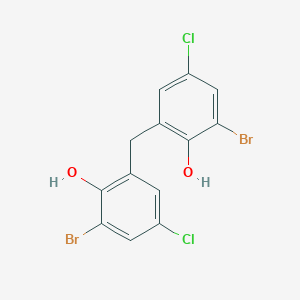

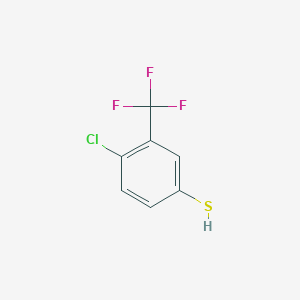
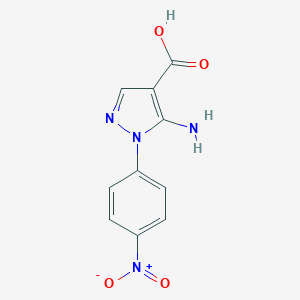


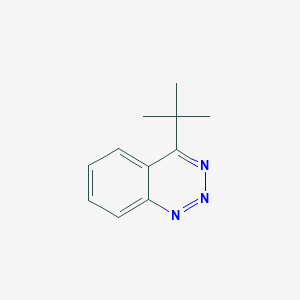

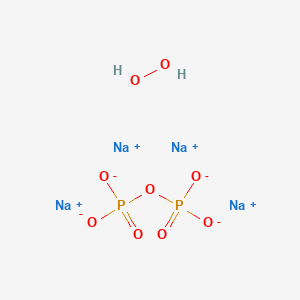

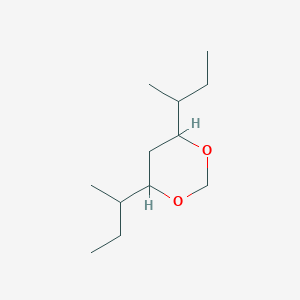

![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)
